![molecular formula C12H17NO2 B14470997 Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate CAS No. 72764-26-2](/img/structure/B14470997.png)
Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound featuring a unique structure that makes it a valuable intermediate in organic synthesis. The bicyclo[2.2.2]octane framework is a privileged structure found in various natural products and synthetic analogues, contributing to its significance in medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate typically involves a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. This process is characterized by good to excellent yields and excellent enantioselectivities under metal-free, mild, and operationally simple conditions . The reaction is mediated by an organic base, and an open transition state is deemed operative in this highly enantioselective process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthesis under operationally simple conditions. The development of enantioselective approaches to bicyclo[2.2.2]octanes remains an attractive yet challenging area, with only a few methods successfully established to date .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Catalysts like DABCO and bases such as triethylamine (TEA) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism by which ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its derivatives, such as platencin, block FabF and FabH enzymes, exhibiting broad-spectrum antibacterial activity against Gram-positive pathogens . The bicyclic structure allows for unique interactions with biological targets, contributing to its diverse biological activities.
Comparación Con Compuestos Similares
Bicyclo[2.2.2]octane-1-carboxylate: A closely related compound with similar structural features and applications.
1-Azabicyclo[2.2.2]octane: Another bicyclic compound with distinct biological activities and synthetic applications.
8-Azabicyclo[3.2.1]octane: A compound with a different bicyclic framework, central to the family of tropane alkaloids.
Uniqueness: Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate stands out due to its unique combination of a nitrile group and a bicyclic structure, which imparts distinct reactivity and biological properties. Its ability to undergo a variety of chemical reactions and its role as a key intermediate in the synthesis of complex molecules highlight its significance in both research and industrial applications .
Propiedades
Número CAS |
72764-26-2 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-2-15-11(14)12-5-3-9(4-6-12)10(7-12)8-13/h9-10H,2-7H2,1H3 |
Clave InChI |
AUYFOAYJTAJPFL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C12CCC(CC1)C(C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


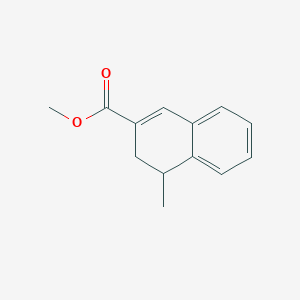
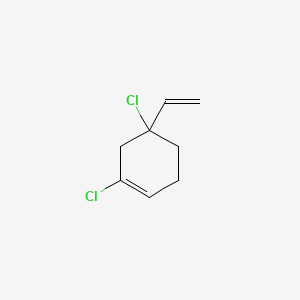


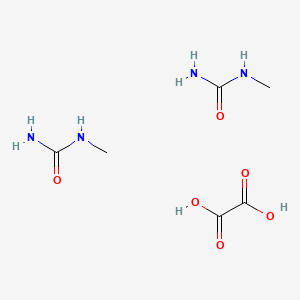
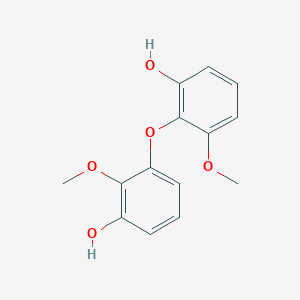
![{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid](/img/structure/B14470964.png)
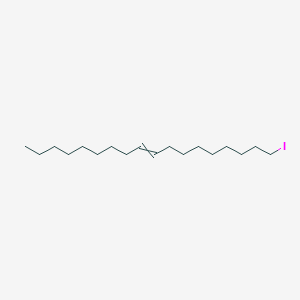
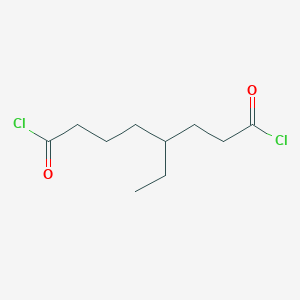
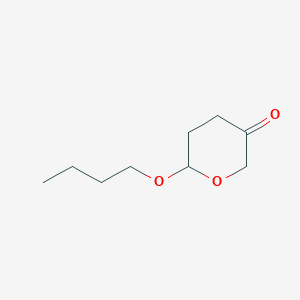
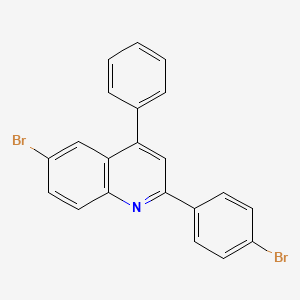
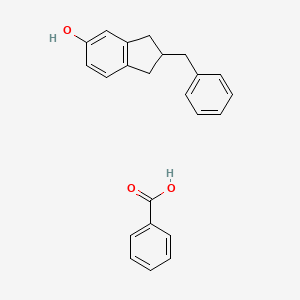
![2-Cyano-N-methyl-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14470988.png)
![(2Z)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;perchlorate](/img/structure/B14470990.png)
